molecular formula C16H16N2O4 B2847944 (Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine CAS No. 383147-73-7

(Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine

Cat. No. B2847944
CAS RN: 383147-73-7
M. Wt: 300.314
InChI Key: WIFQRCJQDIBQFC-YVLHZVERSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a nitrophenyl group, a methoxy group, and a dimethylphenoxy group, all attached to a central carbon atom. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the nitro group could undergo reduction reactions, and the methoxy group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its functional groups. For example, the presence of a nitro group could make the compound relatively polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is a drug or a biologically active compound, its mechanism of action would depend on its specific biological target. The compound could potentially interact with biological macromolecules such as proteins or DNA, but this would need to be determined experimentally .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a potential drug, further studies could include detailed biological testing, toxicity studies, and eventually clinical trials. If it is intended for use in materials science or another field, different types of studies would be appropriate .

properties

IUPAC Name

(Z)-1-[4-(2,3-dimethylphenoxy)-3-nitrophenyl]-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-5-4-6-15(12(11)2)22-16-8-7-13(10-17-21-3)9-14(16)18(19)20/h4-10H,1-3H3/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFQRCJQDIBQFC-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)/C=N\OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine

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